(S)-Indobufen is classified as:
The synthesis of (S)-Indobufen has been explored through various methods, highlighting its efficiency and yield. Recent advancements have introduced a metal-free cascade reaction starting from diludine, leading to the successful synthesis of indobufen at a hectogram scale. The process involves several key steps:
The synthesis parameters such as temperature, time, and concentration are critical for optimizing the yield and purity of (S)-Indobufen.
(S)-Indobufen has a specific molecular structure characterized by its chiral center, which significantly influences its pharmacological activity. The chemical formula is CHO, with a molecular weight of approximately 245.29 g/mol.
Molecular modeling studies indicate that (S)-Indobufen's binding affinity to cyclooxygenase enzymes is significantly higher than that of the R-enantiomer, making it approximately 7.2 times more potent than R-indobufen in inhibiting platelet aggregation .
(S)-Indobufen primarily participates in reactions involving cyclooxygenase enzymes, particularly cyclooxygenase-1 (COX-1). Its mechanism involves:
The mechanism of action for (S)-Indobufen involves several biochemical pathways:
(S)-Indobufen exhibits distinct physical and chemical properties that influence its application:
(S)-Indobufen has significant clinical applications:
Clinical trials have demonstrated that (S)-Indobufen provides comparable or superior antiplatelet effects relative to traditional therapies, making it an important option for patients with specific contraindications or intolerances .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4